molecular formula C12H24N2O3 B6494537 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334370-03-4

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No.: B6494537
CAS No.: 1334370-03-4
M. Wt: 244.33 g/mol
InChI Key: YRAUJKXGGSHLQR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a substituted urea derivative characterized by a cyclohexyl group attached to one urea nitrogen and a complex hydroxy-methoxy-methylpropyl substituent on the adjacent nitrogen.

Emerging research highlights its role in microbial interactions. Multi-omics studies in gastric cancer (GC) patients reveal that this compound, along with structural analogs, is positively correlated with specific gut microbiota genera (e.g., g_Fusicatenibacter and g_Norank_f_Ruminococcaceae) in Helicobacter pylori-positive GC cases .

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUJKXGGSHLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCCCC1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable alcohol derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been investigated for various applications:

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications.

Biology

  • Biological Activity : Research indicates potential biological activities, including interactions with biomolecules. The hydroxy and methoxy groups may participate in hydrogen bonding, influencing enzyme activity and receptor interactions.

Medicine

  • Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound's mechanism of action may involve modulation of specific biological pathways.

Industry

  • Material Development : It is utilized in developing new materials and chemical processes due to its unique structural characteristics.

Case Studies

Several studies have explored the applications of this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of urea compounds exhibit significant anti-inflammatory properties in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Synthesis of Complex Molecules : Researchers utilized this compound as a precursor for synthesizing novel pharmaceuticals, highlighting its utility in drug development.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The urea moiety can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Features Biological Correlations/Applications Molecular Weight (g/mol)*
Target Compound 2-Hydroxy-3-methoxy-2-methylpropyl Positively correlates with g_Fusicatenibacter and g_Norank_f_Ruminococcaceae in H. pylori-GC ~284.4
1-Cyclohexyl-3-[2-(4-ethylphoxy)ethyl]urea 4-Ethylphenoxyethyl Correlated with g_Eubacterium_Eligens_group; potential role in microbial lipid metabolism ~320.4
1-[2-(1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-3-cyclohexylurea 1,3-Benzodioxole-containing hydroxypropyl Linked to g_Eubacterium_Eligens_group; possible neuroactive or detoxification roles ~346.4
1-Benzyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea Benzyl and dimethoxypyrimidinyl-pyrrolidine Synthetic intermediate; no direct biological data ~413.5

Note: *Calculated based on standard atomic weights.

Functional Analogs: Nitrosoureas

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), a nitrosourea chemotherapeutic, shares the urea backbone but differs critically in its nitroso and chloroethyl groups. Key contrasts include:

Property Target Compound BCNU
Chemical Structure Non-alkylating urea with polar substituents Alkylating nitrosourea with chloroethyl groups
Toxicity No reported direct toxicity; microbiota modulation Severe delayed hematopoietic toxicity; renal/hepatic effects
Applications Probiotic or diagnostic biomarker in H. pylori-GC Chemotherapy for brain tumors, lymphoma
Mechanism Microbial interaction (speculative) DNA crosslinking via alkylation

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with a suitable alcohol derivative under controlled conditions, often utilizing solvents like dichloromethane or toluene. The resulting compound has a molecular formula of C12H24N2O3C_{12}H_{24}N_{2}O_{3} and a molecular weight of 244.33 g/mol .

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
Common Name This compound
CAS Number 1334370-03-4
Molecular Formula C12H24N2O3C_{12}H_{24}N_{2}O_{3}
Molecular Weight 244.33 g/mol

The biological activity of this compound is attributed to its functional groups, particularly the hydroxy and methoxy moieties, which facilitate interactions through hydrogen bonding with various biological targets such as enzymes and receptors. The urea group contributes to the modulation of cellular processes by interacting with specific pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing urea moieties have shown potential in inducing apoptosis in cancer cells. A comparative study involving hydroxylated chloroethylnitrosoureas revealed that structural modifications can lead to variations in therapeutic efficacy and toxicity profiles .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Compounds with methoxy groups have been reported to exhibit improved antioxidative activity, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies

  • Antiproliferative Activity : A study demonstrated that related compounds showed varying degrees of antiproliferative effects against different cancer cell lines, with IC50 values ranging from 1.2 μM to 5.3 μM. This suggests that structural variations significantly influence biological activity .
  • Genotoxicity Assessment : Investigations into the genotoxic effects of structurally similar compounds highlighted the importance of chemical structure in determining mutagenicity and carcinogenicity. The presence of specific functional groups was correlated with increased DNA damage in cellular models .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

CompoundKey FeaturesBiological Activity
CyclohexylureaLacks hydroxy and methoxy groupsLimited biological activity
MethoxyureaContains methoxy but lacks cyclohexyl and hydroxy groupsModerate activity observed
HydroxyureaContains hydroxy but lacks cyclohexyl and methoxy groupsNotable anticancer properties

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